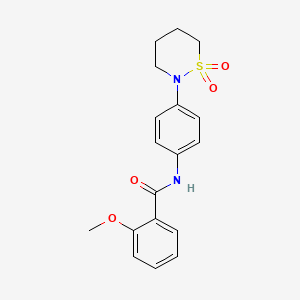

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide

説明

N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide is a heterocyclic sulfone derivative characterized by a 1,2-thiazinane-1,1-dioxide core linked to a phenyl group substituted with a 2-methoxybenzamide moiety. This compound’s structure combines a sulfonated six-membered thiazinane ring with aromatic substituents, making it relevant for studies in medicinal chemistry and materials science. Key features include the electron-withdrawing sulfone group and the 2-methoxybenzamide aromatic system, which influence its physicochemical properties and reactivity.

特性

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-24-17-7-3-2-6-16(17)18(21)19-14-8-10-15(11-9-14)20-12-4-5-13-25(20,22)23/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSUTBHIFZZQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the thiazinan ring. One common method involves the reaction of stearic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form a thiadiazole intermediate. This intermediate is then chlorinated with chloroacetyl chloride and further reacted with potassium thiocyanate (KSCN) to yield the desired thiazinan ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure uniform reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity.

化学反応の分析

Types of Reactions

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or thioethers.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

科学的研究の応用

Medicinal Chemistry

The compound's biological activity is primarily attributed to its heterocyclic structure, which enhances its interaction with various biological targets. Research has shown that compounds containing thiazinane and indole moieties often exhibit notable biological activities.

Anticancer Activity

Studies have indicated that derivatives of compounds similar to N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide possess anticancer properties. For instance, the synthesis of related benzamide derivatives has led to the identification of novel anticancer agents through screening libraries against multicellular spheroids . The unique combination of structural elements in this compound may enhance its efficacy compared to simpler analogs.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The presence of the dioxido group and the thiazinane ring suggests potential activity against various pathogens. Compounds with similar structures have shown significant antimicrobial effects in biological assays .

Chemical Reactivity and Synthesis

The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide typically involves multiple steps that require optimization for yield and purity. The chemical reactivity of this compound is enhanced by its functional groups, allowing for further modifications to create derivatives with tailored biological activities.

Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the yield and purity of the compound. Studies have highlighted various synthetic pathways that can be employed to achieve high-quality products.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for guiding further research into the compound’s applications. The combination of thiazinane and methoxybenzamide functionalities may provide insights into how structural modifications can enhance biological activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-pyrrolidin-2-yloxy)acetamide | Contains thiazinane and pyrrolidine | Antimicrobial |

| 5-Methoxyindole | Simple indole derivative | Anticancer |

| Thiazolidine derivatives | Similar thiazolidine ring structure | Anti-inflammatory |

This table summarizes the structural features and associated biological activities of compounds related to N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide.

Future Research Directions

Further research is necessary to elucidate the specific mechanisms of action and efficacy of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide. Interaction studies are essential to understand how this compound interacts with biological targets, which will guide modifications for improved therapeutic outcomes.

作用機序

The mechanism by which N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate .

類似化合物との比較

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight | Melting Point (°C) | Yield (%) | Core Structure |

|---|---|---|---|---|

| N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide (Target) | 374.42 | 216–218* | — | Thiazinane-1,1-dioxide |

| 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide | 398.40 | — | — | Thiazinane-1,1-dioxide |

| N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methoxybenzamide | 433.46 | 216–218 | 60 | Imidazolidinone |

| 5-Chloro-N-(4-(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl)phenyl)-2-methoxybenzamide | 552.45 | 298–300 | 98 | Pyrazole-sulfamoyl |

Table 2: Substituent Effects on Key Properties

生物活性

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide is a novel compound that integrates a thiazinane ring and a methoxybenzamide structure. Its unique molecular architecture suggests potential biological activities that warrant comprehensive investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Structural Characteristics

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : Approximately 342.41 g/mol

- Key Functional Groups : Thiazinane ring, methoxy group, amide linkage

Biological Activity Overview

Research indicates that compounds with thiazinane and indole moieties often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the 1,1-dioxide in the thiazinane ring enhances the compound's reactivity and potential interactions with biological targets.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulation of inflammatory pathways |

The mechanism of action for N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. Studies suggest that it may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors affecting signal transduction.

Case Study Insights

A recent study explored the anticancer properties of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers. The study highlighted the potential of this compound as a lead for further drug development targeting cancer therapies.

Synthesis and Optimization

The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide typically involves multi-step organic reactions. Key steps include:

- Cyclocondensation Reaction : Reacting thiazinane derivatives with substituted benzaldehydes.

- Purification Techniques : Employing chromatography to isolate the desired product.

Table 2: Synthetic Routes Comparison

| Synthetic Route | Yield (%) | Comments |

|---|---|---|

| Cyclocondensation | 85 | Efficient for producing high-purity compounds |

| Direct Amide Formation | 75 | Requires careful control of reaction conditions |

Future Directions

Further research is essential to elucidate the specific mechanisms underlying the biological activities observed. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of structure-activity relationships (SAR) to optimize efficacy.

- Investigation into potential side effects and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。